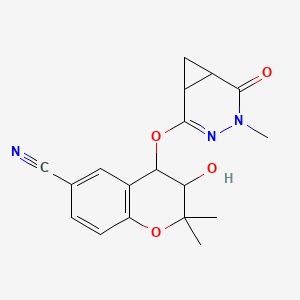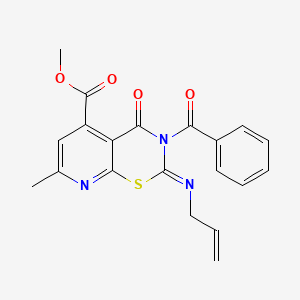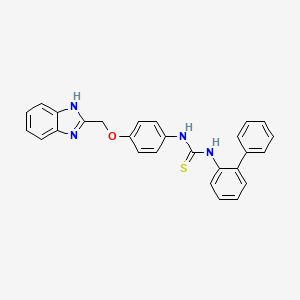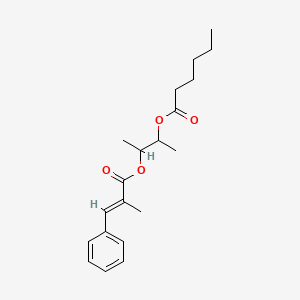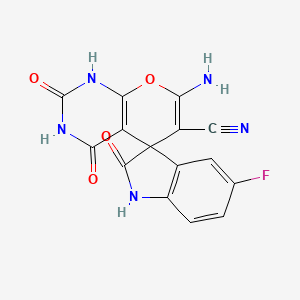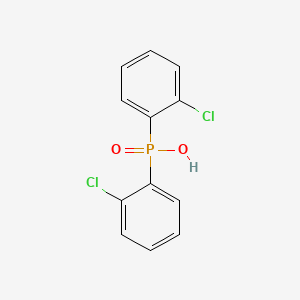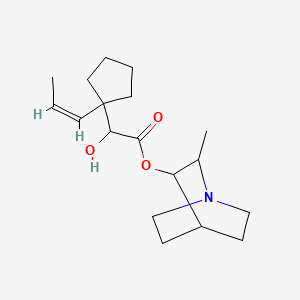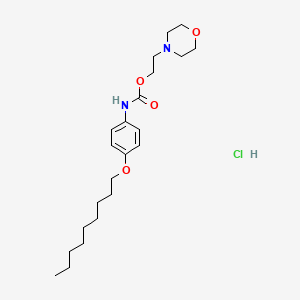
(4R)-1,2,3,4-Tetrahydro-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “1HB8U0RI9D” is known as 1,2,3,4-tetrahydro-4-methylquinoline. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-4-methylquinoline can be synthesized through several methods. One common method involves the reduction of 4-methylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 50-60°C and the pressure at 1-2 atmospheres.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,4-tetrahydro-4-methylquinoline often involves the catalytic hydrogenation of 4-methylquinoline. The process is scaled up using large reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-pressure hydrogenation and efficient catalysts helps in achieving high conversion rates and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-tetrahydro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylquinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: 4-methylquinoline.
Reduction: Fully saturated derivatives of 1,2,3,4-tetrahydro-4-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-tetrahydro-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-4-methylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1,2,3,4-tetrahydro-4-methylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which has a fully aromatic structure.
4-methylquinoline: A direct precursor in the synthesis of 1,2,3,4-tetrahydro-4-methylquinoline.
1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl group at the 4-position.
The uniqueness of 1,2,3,4-tetrahydro-4-methylquinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1821828-59-4 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(4R)-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 |
Clave InChI |
OXNZWCYNCDWCJA-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CCNC2=CC=CC=C12 |
SMILES canónico |
CC1CCNC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



